2-Bromo-3-chloro-6-methyl-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-6-methyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(8)6(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYSKBSHXMLWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 2 Bromo 3 Chloro 6 Methyl 5 Nitropyridine
Retrosynthetic Analysis of the Target Pyridine (B92270) Derivative
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For 2-bromo-3-chloro-6-methyl-5-nitropyridine, the analysis involves strategically disconnecting the functional groups based on established chemical transformations.
The primary retrosynthetic disconnections for this target molecule are:
C-N Bond Disconnection: The nitro group at the C5 position is identified as a prime candidate for disconnection. This bond can be formed in the forward synthesis via an electrophilic aromatic substitution (EAS) reaction, specifically nitration.
C-Halogen Bond Disconnections: The bromine at C2 and chlorine at C3 can be disconnected next. Their introduction in the forward synthesis would likely proceed through halogenation reactions. The order of these steps is critical and influenced by the directing effects of the substituents already present on the pyridine ring.
Core Structure Identification: After disconnecting the nitro and halogen substituents, the core structure is identified as 6-methylpyridine (γ-picoline) or a derivative thereof, such as 2-hydroxy-6-methylpyridine. Synthetic strategies will typically commence from a pre-methylated pyridine precursor rather than installing the methyl group onto a pre-formed ring.
This analysis suggests a synthetic strategy that begins with a 6-methylpyridine derivative, followed by a carefully orchestrated sequence of nitration and halogenation steps to achieve the desired substitution pattern.
Precursor Synthesis and Functional Group Introduction
The forward synthesis of this compound relies on the sequential and regioselective introduction of nitro and halogen functional groups onto a methylpyridine scaffold.
Halogenation Strategies (Bromination and Chlorination)
The halogenation of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov Consequently, these reactions may require harsh conditions or specific activation strategies. nih.govchemrxiv.org
Bromination: The introduction of the bromine atom can be achieved through various methods. One common approach involves the direct bromination of an activated pyridine ring. For instance, a procedure analogous to the bromination of 4-methyl-5-nitropyridin-2-ol using bromine in acetic acid could be adapted, which affords the 3-bromo derivative in high yield (91%). rsc.org Another powerful method is the Sandmeyer reaction, which transforms an amino group into a bromo substituent via a diazonium salt intermediate. This is particularly useful for controlling regioselectivity when direct bromination is problematic. chemicalbook.com
Chlorination: The chlorine atom is often introduced by converting a hydroxyl group (specifically at the 2- or 4-position) into a chloride. A highly effective and widely used reagent for this transformation is phosphorus oxychloride (POCl₃). rsc.org For example, the conversion of 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) to 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) proceeds with an 88% yield upon heating with POCl₃. rsc.org This highlights a common strategy where a 2-pyridone precursor is used to facilitate chlorination at the C2 position.
Nitration Procedures for Pyridine Scaffolds
The introduction of the nitro group is a key step that significantly influences the electronic properties of the pyridine ring and directs subsequent functionalization. Direct nitration of the pyridine core requires forcing conditions due to the ring's deactivation by the nitrogen atom.
A common and effective method for nitrating substituted pyridines is the use of a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The regioselectivity of the reaction is governed by the existing substituents. For a precursor like 2-chloro-6-methylpyridine (B94459), the methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. This combination, along with the deactivating effect of the ring nitrogen, favors electrophilic attack at the C3 and C5 positions. The reaction temperature must be carefully controlled, often between 0–5°C, to minimize the formation of unwanted byproducts. In many documented syntheses of similar compounds, the starting material is an already nitrated precursor, indicating that nitration is often performed at an early stage of the synthetic sequence. rsc.org
Regioselective Alkylation and Methyl Group Installation
While numerous methods exist for the de novo synthesis of substituted pyridine rings from acyclic precursors, the most practical and common strategy for preparing this compound involves starting with a commercially available 6-methylpyridine (picoline) derivative. rsc.orgnih.gov This approach avoids the complexities of ring formation and allows for a more direct focus on the regioselective introduction of the required halogen and nitro functional groups. The methyl group's presence from the outset plays a crucial role in directing the subsequent substitution reactions on the pyridine ring.
Convergent and Divergent Synthetic Routes
The synthesis of polysubstituted heterocycles like this compound can be approached through different strategic plans, primarily categorized as convergent or divergent.
A divergent synthesis begins with a common starting material that is elaborated through various reaction pathways to produce a library of structurally related compounds. The step-by-step functionalization of 6-methylpyridine—first nitration, then halogenation—is a classic example of a linear synthesis, which can be considered a form of divergent strategy if the intermediates are used to create other target molecules.
In contrast, a convergent synthesis involves the independent preparation of two or more complex fragments of the target molecule, which are then joined together in the final stages of the synthesis. acs.org This approach is often more efficient for highly complex molecules. A hypothetical convergent synthesis of the target compound could involve a cycloaddition reaction, where a fragment containing the methyl and nitro groups reacts with a dienophile containing the bromo and chloro substituents to construct the pyridine ring in a single step. nih.govnih.gov
Optimization of Reaction Conditions and Yields
Maximizing the efficiency and yield of each synthetic step is critical for the practical production of the target compound. This is achieved by carefully optimizing reaction parameters such as reagent choice, solvent, temperature, and reaction time. The following tables summarize optimized conditions reported for key transformations relevant to the synthesis of this compound.
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 4-Methyl-5-nitropyridin-2-ol | Bromine (Br₂) | Acetic Acid (AcOH) | Room Temp. | 1.5 h | 3-bromo-4-methyl-5-nitropyridin-2-ol | 91% |
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 3-bromo-4-methyl-5-nitropyridin-2-ol | Phosphorus oxychloride (POCl₃) | Acetonitrile (CH₃CN) | 75 °C | 19 h | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88% |
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloro-6-methylpyridine | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 0–5 °C | 2-Chloro-6-methyl-3-nitropyridine | Data not specified |
The data indicate that high yields can be achieved for the individual halogenation steps when appropriate precursors and reagents are selected. rsc.org The use of POCl₃ for the chlorination of a 2-hydroxypyridine (B17775) is a standard, robust method. rsc.org Similarly, direct bromination of an activated ring provides the desired product in excellent yield. rsc.org Careful temperature control during nitration is essential to ensure high regioselectivity and prevent over-nitration or degradation of the starting material.
Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines
The synthesis of complex heterocyclic compounds such as halogenated nitropyridines is integral to the development of pharmaceuticals and agrochemicals. Traditionally, these synthetic routes have often involved hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. The adoption of green chemistry principles offers a framework for developing more sustainable and environmentally benign methodologies. This approach focuses on minimizing waste, maximizing the incorporation of all materials used in the process into the final product (atom economy), utilizing less hazardous chemical syntheses, and designing energy-efficient processes. By applying these principles, chemists aim to reduce the environmental footprint associated with the production of specialty chemicals like this compound.
Solvent Selection and Minimization (e.g., Aqueous Media)
Another key strategy is the development of solvent-free reactions. Conducting reactions in the absence of a solvent can eliminate a significant waste stream, simplify purification processes, and reduce energy consumption associated with solvent removal. rsc.org These reactions are often facilitated by grinding the reactants together or by heating them to a molten state.
Table 1: Comparison of Solvents for Chemical Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Solvents | Dichloromethane, Toluene (B28343), DMF | High solubility for organic compounds | Toxic, volatile, environmental pollutants |
| Green Solvents | Water, Ethanol (B145695), Supercritical CO₂ | Low toxicity, renewable, safer | Lower solubility for nonpolar compounds, may require higher energy input |
| Solvent-Free | Not applicable | Eliminates solvent waste, simplifies workup | Limited to certain reaction types, may require high temperatures |
Catalyst Development for Enhanced Efficiency (e.g., Catalyst-free methods)
One of the core principles of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can enhance selectivity, thereby reducing the formation of unwanted by-products.
In the synthesis of pyridine derivatives, a variety of catalysts have been explored to improve efficiency and environmental performance. For example, the use of reusable, solid catalysts like activated fly ash has been reported for the synthesis of imidazo[1,2-a]pyridines, offering an eco-friendly alternative to traditional homogeneous catalysts. bhu.ac.in
An even more advanced green approach is the development of catalyst-free synthetic methods. These processes eliminate the need for, and subsequent removal of, a catalyst, which is often a heavy metal. This simplifies product purification and prevents potential contamination of the final product and waste streams with toxic metals. Recent research has demonstrated successful catalyst-free approaches for key transformations in heterocyclic chemistry. For example, a facile and sustainable electrochemical protocol for the bromination of pyridines has been developed that proceeds without the use of catalysts or chemical oxidants. acs.org Similarly, transition-metal-free protocols for the C-5 bromination of pyridines have been achieved, further reducing the reliance on potentially hazardous metal catalysts. researchgate.net
Table 2: Comparison of Synthetic Approaches for Halogenation of Pyridines
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Halogenation | Stoichiometric Br₂, POBr₃, harsh conditions | Effective for many substrates | Generates significant waste, uses hazardous reagents |
| Catalytic Halogenation | Copper(I) chloride, other metal catalysts | Milder conditions, improved selectivity | Potential for metal contamination, catalyst separation required |
| Catalyst-Free Halogenation | Electrochemical methods, Oxone-halide systems | Eliminates metal catalysts, mild conditions, often uses safer reagents | May have limited substrate scope, may require specialized equipment |
Waste Reduction and By-product Management
The prevention of waste is a fundamental tenet of green chemistry. A key metric for evaluating the efficiency of a chemical reaction in this context is atom economy , a concept developed by Barry Trost. acs.orgskpharmteco.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com Reactions with high atom economy, such as addition reactions, are inherently greener as they minimize the generation of by-products. rsc.org
For example, a substitution reaction might have a high percentage yield but a low atom economy if a large portion of the reactants ends up as by-products. A + B → C (product) + D (by-product) In contrast, an addition reaction incorporates all reactant atoms into the final product, achieving 100% atom economy in theory. A + B → C (product)
Designing synthetic routes that maximize atom economy is crucial for waste reduction. This involves choosing reaction types that are inherently efficient, such as cycloadditions, rearrangements, and addition reactions. When by-products are unavoidable, green chemistry principles dictate that they should be non-toxic and, if possible, have a use or be easily recyclable. A patented one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) exemplifies waste reduction by combining nitration and diazotization steps, which significantly reduces the wastewater generated compared to separate reaction and purification steps. google.com Furthermore, strategies for the treatment of wastewater containing pyridine derivatives, such as using ion exchange resins, allow for the recovery and reuse of materials, further minimizing the environmental impact. seplite.com
Comprehensive Analysis of the Chemical Reactivity and Transformation of 2 Bromo 3 Chloro 6 Methyl 5 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. The reaction typically proceeds through a stepwise addition-elimination mechanism. The reactivity of 2-Bromo-3-chloro-6-methyl-5-nitropyridine in SNAr reactions is significantly influenced by the electronic properties of the pyridine (B92270) ring and its substituents.
In this compound, there are two potential sites for nucleophilic attack: the carbon atom bonded to the bromine (C2) and the carbon atom bonded to the chlorine (C3). The regioselectivity of the substitution is dictated by the relative stability of the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at each position.
Several factors govern this selectivity:
Electronic Activation by the Pyridine Nitrogen: In the pyridine ring, the nitrogen atom is electron-withdrawing, which reduces the electron density primarily at the α (C2, C6) and γ (C4) positions. This inherent electronic deficiency makes these positions more susceptible to nucleophilic attack compared to the β (C3, C5) positions. stackexchange.com The bromine atom is located at the activated C2 position.
Electronic Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C5 position further activates the ring for nucleophilic attack. Its activating effect is most pronounced at the positions ortho and para to it. The C2 position is para to the C5-nitro group, receiving strong electronic activation. In contrast, the C3 position is meta to the nitro group, receiving significantly less stabilization for the anionic intermediate. libretexts.org
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in a fast, non-rate-determining step after the initial nucleophilic attack. While the intrinsic leaving group ability can vary (often F > Cl ≈ Br > I), the dominant factor for regioselectivity in highly activated systems is the stability of the intermediate. nih.gov
Considering these factors, nucleophilic attack will overwhelmingly occur at the C2 position. The combined activating effects of the ring nitrogen and the para-nitro group provide substantial stabilization for the negative charge that develops in the intermediate, making the displacement of the bromide the strongly preferred pathway. Substitution at the C3 position is electronically disfavored.
Table 1: Regioselectivity in SNAr Reactions of this compound
| Nucleophile | Reagent Example | Expected Major Product | Rationale |
| Alkoxide | Sodium Methoxide (NaOMe) | 3-Chloro-2-methoxy-6-methyl-5-nitropyridine | Strong activation at C2 by ring nitrogen and para-nitro group. |
| Amine | Piperidine | 2-(Piperidin-1-yl)-3-chloro-6-methyl-5-nitropyridine | High electrophilicity of the C2 position directs the substitution. |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Chloro-6-methyl-5-nitro-2-(phenylthio)pyridine | The C2-Br bond is significantly more activated for substitution than the C3-Cl bond. |
The nitro group (-NO₂) at the C5 position plays a critical role in activating the substrate for SNAr reactions. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs) like the nitro group can overcome this resistance. numberanalytics.comnumberanalytics.com
The influence of the nitro group is primarily exerted through its ability to stabilize the negatively charged intermediate formed during the reaction. libretexts.org When a nucleophile attacks the C2 position, the aromaticity of the pyridine ring is temporarily broken, and a negative charge is introduced. This charge can be delocalized through resonance onto the electronegative oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy of the first, rate-determining step of the reaction, thereby accelerating the substitution process. mdpi.com
The position of the nitro group is crucial. Its placement at C5 (para to the C2 leaving group) allows for direct resonance stabilization of the intermediate. If the nitro group were at C4 or C6 (meta to the C2 leaving group), this direct delocalization would not be possible, and its activating effect would be much weaker, relying solely on inductive withdrawal.
The generally accepted mechanism for SNAr reactions on activated substrates like this compound is the addition-elimination pathway, which proceeds via a distinct intermediate known as a Meisenheimer complex. numberanalytics.comresearchgate.netresearchgate.net
The mechanism consists of two main steps:
Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the bromine leaving group. This step is typically slow because it involves the disruption of the aromatic system. The attack forms a tetrahedral, resonance-stabilized, anionic intermediate called a Meisenheimer complex. frontiersin.org The stability of this complex is paramount; in this case, it is stabilized by the delocalization of the negative charge onto both the pyridine nitrogen and the para-nitro group. numberanalytics.comresearchgate.net
Elimination Step (Fast): The aromaticity is restored in a rapid second step where the leaving group (bromide ion) is expelled from the intermediate.
While the stepwise mechanism involving a Meisenheimer intermediate is the classical model, some modern computational and experimental studies suggest that certain SNAr reactions may proceed through a concerted pathway where the intermediate is a transition state rather than a stable species. nih.gov However, for highly activated systems with good leaving groups, the stepwise mechanism is considered the predominant pathway.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org The reactivity of this compound in these reactions is governed by principles different from those of SNAr, particularly concerning the relative reactivity of the carbon-halogen bonds.
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
For dihalide substrates, the regioselectivity is determined by the relative rates of oxidative addition at the different C-X bonds. The reactivity order for halogens in this step is generally I > Br > OTf >> Cl. libretexts.orgrsc.org This trend is based on the carbon-halogen bond dissociation energies.
In this compound, the C-Br bond is significantly weaker and thus more reactive towards oxidative addition than the C-Cl bond. Consequently, Suzuki-Miyaura coupling will occur selectively at the C2 position, leaving the C3-chloro group intact for potential subsequent transformations. This predictable selectivity makes the compound a useful building block for sequential, site-selective cross-coupling reactions. rsc.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Organoboron Reagent | Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 3-Chloro-6-methyl-5-nitro-2-phenylpyridine |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343)/EtOH | 3-Chloro-2-(4-methoxyphenyl)-6-methyl-5-nitropyridine |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 3-Chloro-6-methyl-5-nitro-2-(thiophen-2-yl)pyridine |
The Stille coupling reaction pairs an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the mechanism proceeds through a catalytic cycle where the oxidative addition step dictates the regioselectivity.
The relative reactivity of the halides in the oxidative addition step follows the same trend: C-Br > C-Cl. wikipedia.org Therefore, the Stille reaction on this compound is also expected to proceed with high selectivity at the C2-bromo position. This allows for the introduction of various organic groups at this position while preserving the chlorine at C3. libretexts.org The main drawback of this reaction is the toxicity associated with organotin compounds. organic-chemistry.org
Table 3: Representative Conditions for Stille Coupling
| Organostannane Reagent | Catalyst | Additive | Solvent | Expected Product |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 3-Chloro-6-methyl-5-nitro-2-vinylpyridine |
| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 3-Chloro-6-methyl-5-nitro-2-phenylpyridine |
| (Tributylstannyl)thiophene | Pd₂(dba)₃ / P(furyl)₃ | - | NMP | 3-Chloro-6-methyl-5-nitro-2-(thiophen-2-yl)pyridine |
Negishi Coupling with Organozincs
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organic halide and an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is highly effective for creating C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds and is noted for its high functional group tolerance.
For this compound, the Negishi reaction offers a pathway to introduce a wide variety of substituents at the halogenated positions. The reaction would typically involve the preparation of an organozinc reagent (R-ZnX) and its subsequent coupling with the pyridine substrate in the presence of a palladium catalyst, such as Pd(PPh₃)₄. organic-chemistry.orgresearchgate.net While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on similar 2-bromo- and 2-chloropyridines. Research has shown that 2-bromopyridines couple efficiently with organozinc reagents at room temperature, whereas the less reactive 2-chloropyridines may require heating to achieve good yields. organic-chemistry.org This differential reactivity is key to the selective functionalization of dihalogenated pyridines (see Section 3.2.5).
Table 1: Representative Negishi Coupling of Halopyridines This table is based on analogous reactions, not specifically on this compound.
| Halopyridine Substrate | Organozinc Reagent | Catalyst | Product | Yield | Reference |
| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 2,2'-Bipyridine | Good | organic-chemistry.orgresearchgate.net |
| 2-Chloropyridine | Arylzinc chloride | Pd₂(dba)₃ / X-Phos | 2-Arylpyridine | High | researchgate.net |
Heck and Sonogashira Reactions
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method is fundamental for creating C(sp²)–C(sp²) bonds. However, its application to electron-deficient, halogenated pyridines can be challenging. Attempts to perform Heck couplings on 2-chloro-3-nitropyridines have reportedly been unsuccessful due to side reactions occurring at the elevated temperatures required for the reaction. researchgate.net The high reactivity of the 2-chloro position, activated by both the nitro group and the ring nitrogen, can lead to undesired pathways. Consequently, metal-free alternatives, such as the condensation of an activated methyl group with aldehydes (see Section 3.4), have been explored to synthesize styryl derivatives of nitropyridines. researchgate.netmdpi.com
Sonogashira Reaction
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is widely used to form C(sp²)–C(sp) bonds. In contrast to the Heck reaction, the Sonogashira coupling has been successfully applied to substrates similar to this compound. For instance, 2-chloro-3-nitropyridine (B167233) has been shown to undergo Sonogashira coupling to produce 2-alkynyl-3-nitropyridines, which are valuable intermediates for synthesizing azaindoles. researchgate.net Similarly, 2-amino-3-bromopyridines have been effectively coupled with a variety of terminal alkynes in moderate to excellent yields. scirp.org These examples suggest that this compound would be a viable substrate for Sonogashira coupling, likely reacting selectively at the more labile C-Br bond.
Table 2: Examples of Sonogashira Reactions with Substituted Halopyridines
Chemo- and Regioselectivity in Cross-Coupling of Dihalogenated Pyridines
In cross-coupling reactions of polyhalogenated substrates, chemo- and regioselectivity are critical considerations. For this compound, two factors primarily govern selectivity: the inherent reactivity of the carbon-halogen bond and the electronic effects of the pyridine ring.
Bond Reactivity : In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F. Therefore, the carbon-bromine bond at the C2 position is significantly more reactive than the carbon-chlorine bond at the C3 position.
Positional Activation : The C2 position on a pyridine ring is electronically activated towards oxidative addition by its proximity to the electron-withdrawing ring nitrogen. This effect further enhances the reactivity of the C2-Br bond compared to the C3-Cl bond.
Consequently, palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, are expected to occur with high regioselectivity at the C2-Br bond. This allows for the selective introduction of a substituent at the C2 position while leaving the C3-Cl bond intact for potential subsequent transformations. This predictable selectivity makes dihalogenated pyridines valuable building blocks in sequential synthesis strategies. nih.gov
Transformations of the Nitro Group
The nitro group at the C5 position is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic substitution and can itself be transformed into other important functional groups, most notably an amino group.
The reduction of an aromatic nitro group to a primary amine is a common and synthetically useful transformation. A key challenge when working with halogenated substrates is to achieve this reduction chemoselectively without causing dehalogenation. Several methods are effective for the selective reduction of nitroarenes while preserving chloro and bromo substituents. organic-chemistry.org
Commonly used reagents for this purpose include:
Reduced Iron: Iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid in ethanol (B145695)/water) is a classic and effective method for reducing nitro groups on halogenated pyridines. orgsyn.org
Tin(II) Chloride (SnCl₂): Stannous chloride in concentrated hydrochloric acid or ethanol is another widely used reagent for this transformation.
Catalytic Hydrogenation: While catalytic hydrogenation with catalysts like Pd/C can reduce nitro groups, it sometimes leads to concurrent dehalogenation, particularly of the more reactive C-Br bond. However, conditions can be optimized. For instance, using hydrazine (B178648) hydrate (B1144303) as the hydrogen source in the presence of Pd/C has been shown to selectively reduce nitroarenes without affecting bromo or chloro groups. organic-chemistry.org
These methods would be expected to convert this compound into 5-amino-2-bromo-3-chloro-6-methylpyridine in good yields.
Once the nitro group is reduced to an amino group, this new functionality opens up numerous avenues for further derivatization, enhancing the structural diversity of the pyridine core. The resulting 5-amino-2-bromo-3-chloro-6-methylpyridine can undergo reactions typical of an aromatic amine, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺) by treatment with nitrous acid (e.g., from NaNO₂ and HCl). The diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -CN, -F, -Cl, and -Br.
Reactions Involving the Methyl Group
The methyl group at the C6 position is adjacent to the ring nitrogen and ortho to the strongly electron-withdrawing nitro group. This electronic environment increases the acidity of the protons on the methyl group, rendering them susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by resonance involving the nitro group and the pyridine nitrogen.
This increased acidity allows the methyl group to participate in condensation reactions. For example, 2-methyl-3-nitropyridines have been shown to react with various aromatic aldehydes in the presence of a catalytic amount of a base like piperidine. researchgate.netmdpi.com This reaction proceeds via an aldol-type condensation followed by dehydration to yield the corresponding 2-styryl-3-nitropyridine derivatives. This transformation provides a metal-free alternative to the Heck reaction for the synthesis of vinyl-substituted pyridines. researchgate.net Given the similar activation by the adjacent nitrogen and the para-nitro group, the methyl group of this compound is expected to exhibit comparable reactivity.
Table 3: Condensation of Activated Methylpyridines with Aldehydes This table is based on analogous reactions, not specifically on this compound.
| Methylpyridine Substrate | Aldehyde | Base | Product | Reference |
| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | Piperidine | 2-Styryl-3,5-dinitropyridine | researchgate.netmdpi.com |
| 2-Methyl-3-nitro-5-bromopyridine N-oxide | 4-Chlorobenzaldehyde | Piperidine | 2-(4-Chlorostyryl)-3-nitro-5-bromopyridine N-oxide | mdpi.com |
Functionalization at the Benzylic Position
The methyl group at the C-6 position of the this compound ring is analogous to a benzylic position, and its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine ring and the nitro group. This activation renders the methyl protons acidic and facilitates a variety of functionalization reactions.
One of the primary transformations involves condensation reactions with aromatic aldehydes. The acidity of the methyl group allows for deprotonation under basic conditions, generating a nucleophilic carbanion that can attack the electrophilic carbonyl carbon of an aldehyde. This is followed by dehydration to yield a styryl-type derivative. Studies on analogous compounds, such as 2-methyl-3,5-dinitropyridine, have shown that this reaction proceeds efficiently when heated in toluene with catalytic amounts of piperidine. mdpi.com This method provides a metal-free alternative to cross-coupling reactions for the synthesis of vinyl-pyridines. mdpi.com
The reactivity of the methyl group is further enhanced in related N-oxide derivatives. For instance, 2-methyl-3-nitro-5-bromopyridine N-oxide also readily undergoes condensation with various aromatic aldehydes under mild conditions. mdpi.com The presence of the N-oxide moiety, combined with the nitro group, increases the acidity of the adjacent methyl protons, thereby facilitating the reaction. mdpi.com
Below is a table summarizing the results of condensation reactions for analogous 2-methyl-nitropyridine compounds with various benzaldehydes, which illustrates the expected scope of this transformation for this compound.
| Reactant | Aldehyde (ArCHO) | Product | Yield (%) |
|---|---|---|---|
| 2-methyl-3,5-dinitropyridine | Benzaldehyde | 2-styryl-3,5-dinitropyridine | 88 |
| 2-methyl-3,5-dinitropyridine | 4-Chlorobenzaldehyde | 2-(4-chlorostyryl)-3,5-dinitropyridine | 91 |
| 2-methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(4-methoxystyryl)-3,5-dinitropyridine | 85 |
| 2-methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | 2-(4-(dimethylamino)styryl)-3,5-dinitropyridine | 94 |
| 2-methyl-3-nitro-5-bromopyridine N-oxide | Benzaldehyde | 2-styryl-3-nitro-5-bromopyridine N-oxide | 75 |
| 2-methyl-3-nitro-5-bromopyridine N-oxide | 4-Nitrobenzaldehyde | 2-(4-nitrostyryl)-3-nitro-5-bromopyridine N-oxide | 81 |
Data derived from studies on analogous compounds. mdpi.comresearchgate.net
Other potential reactions at this benzylic-like position, based on general principles of organic chemistry, include free-radical halogenation (e.g., using N-Bromosuccinimide) to introduce a halogen to the methyl group, which can then serve as a leaving group for subsequent nucleophilic substitutions. chemistrysteps.commasterorganicchemistry.com
Oxidation Reactions
The activated methyl group of this compound is susceptible to oxidation. Based on the reactivity of other methylpyridines, this transformation can lead to either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. chemistrysteps.commasterorganicchemistry.comnih.gov
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, are commonly used to convert methyl groups on pyridine rings to carboxylic acids. chemistrysteps.commasterorganicchemistry.comgoogle.com This reaction is robust and typically requires at least one hydrogen atom on the benzylic carbon. The oxidation of the methyl group in the title compound would yield 2-bromo-3-chloro-5-nitropyridine-6-carboxylic acid. This transformation is synthetically valuable as it converts an ortho-, para-directing alkyl group into a meta-directing carboxylic acid group, altering the regioselectivity of subsequent electrophilic substitution reactions. masterorganicchemistry.com
Milder and more selective oxidizing agents can be employed to achieve partial oxidation to the aldehyde. For instance, selenium dioxide (SeO₂) has been successfully used to oxidize mono- and dimethyl-3,5-dinitropyridines to the corresponding 3,5-dinitropyridine (B58125) aldehydes. nih.gov Applying this methodology to this compound would be expected to produce 2-Bromo-3-chloro-5-nitropyridine-6-carbaldehyde.
Exploiting the Pyridine Nitrogen for Coordination Chemistry and N-Oxidation
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base. This allows it to function as a ligand, coordinating to a central metal atom or ion to form metal complexes. uni-siegen.demsu.edu The formation and stability of such coordination compounds depend on factors like the nature of the metal ion (its size, charge, and available vacant orbitals) and the steric and electronic properties of the pyridine ligand. youtube.com The presence of bulky and electron-withdrawing bromo and chloro substituents adjacent to the nitrogen may influence its coordination behavior compared to less substituted pyridines.
The nitrogen atom can also be a site of chemical transformation, specifically N-oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the pyridine to its corresponding N-oxide. arkat-usa.org The resulting N-oxide functionality significantly alters the electronic properties of the pyridine ring. The N-O moiety can act as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, while also being strongly inductively electron-withdrawing. arkat-usa.org This modification can enhance the reactivity of other functional groups on the ring. For example, the presence of an N-oxide moiety has been shown to increase the acidity and reactivity of an adjacent methyl group in condensation reactions. mdpi.com
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic studies on the reactions of compounds like 2-chloro-5-nitropyridine (B43025) with substituted anilines show that the reactions follow second-order kinetics. nih.gov A key finding in SNAr reactions is the "element effect," where the leaving group reactivity order is often F > Cl ≈ Br > I. This order is indicative of a mechanism where the rate-determining step is the initial nucleophilic attack to form a negatively charged Meisenheimer intermediate. nih.govmasterorganicchemistry.com
Hammett correlations are often used to probe the mechanism of these reactions. For the reaction of 2-chloro-5-nitropyridine with anilines, a negative Hammett ρ value is observed, indicating that electron-donating substituents on the aniline (B41778) nucleophile accelerate the reaction by stabilizing the transition state leading to the Meisenheimer complex.
Kinetic studies have also been performed on condensation reactions analogous to those described in section 3.4.1. The condensation of 2-methylquinoline (B7769805) with various benzaldehydes was found to be promoted by electron-withdrawing groups on the aldehyde, yielding a positive Hammett ρ value of +1.42. rsc.org This suggests that the rate-determining step is the nucleophilic attack of the deprotonated methyl group on the aldehyde's carbonyl carbon. rsc.org A similar kinetic profile would be expected for the condensation reactions of this compound.
| Reaction Type | Model Substrate | Kinetic Parameter | Value/Observation |
|---|---|---|---|
| SNAr | 2-Substituted N-methylpyridinium ions | Leaving Group Order | CN > F ~ Cl ~ Br ~ I |
| SNAr | 2-chloro-5-nitropyridine + Anilines | Hammett ρ value | Negative (e.g., -1.63 to -1.28 in DMSO) |
| Condensation | 2-methylquinoline + Benzaldehydes | Hammett ρ value | +1.42 |
| Condensation | 2-methylquinoline + Benzaldehydes | Rate-determining step | Addition of nucleophile to aldehyde |
Data derived from kinetic studies on analogous compounds and reaction types. nih.govrsc.org
Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Structural Elucidation of Derivatives
High-Resolution NMR Spectroscopy for Complex Product Mixtures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the context of complex reaction mixtures containing derivatives of "2-Bromo-3-chloro-6-methyl-5-nitropyridine," NMR provides detailed information on the chemical environment of magnetically active nuclei.
For a molecule with the complexity of "this compound," the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons and any aromatic protons. For instance, in the structurally related compound 2-Chloro-3-methyl-5-nitropyridine, the methyl group protons and the two aromatic protons would have characteristic chemical shifts. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-Bromo-3-methylpyridine shows signals corresponding to the methyl and aromatic protons. chemicalbook.com The chemical shifts in the target molecule would be influenced by the presence of the bromo, chloro, and nitro substituents.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the pyridine (B92270) ring and the methyl group. The positions of these signals are highly sensitive to the electronic effects of the various substituents.
In cases of spectral overlap or for unambiguous assignment of signals in complex derivatives, two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons on adjacent carbon atoms. For a derivative of "this compound," a COSY spectrum would reveal correlations between any neighboring aromatic protons, aiding in their sequential assignment. smbstcollege.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link the proton signal of the methyl group to its corresponding carbon signal. It would also correlate any aromatic proton signals with their respective carbon signals in the pyridine ring. smbstcollege.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For "this compound," an HMBC spectrum would show correlations from the methyl protons to the C6 carbon and potentially to the C5 carbon of the pyridine ring, providing crucial connectivity information. smbstcollege.com
The following table illustrates the expected 2D NMR correlations for the parent compound "this compound".
| Proton(s) | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |
| Methyl Protons (on C6) | None | C6 | C5, C1 |
| Aromatic Proton (if present) | With adjacent aromatic protons | Corresponding aromatic carbon | Adjacent and next-nearest carbons |
This table is predictive and based on the general principles of 2D NMR spectroscopy.
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov For "this compound" and its crystalline derivatives, ssNMR can provide information that is not accessible in solution-state NMR. For instance, ssNMR is sensitive to the effects of intermolecular interactions, such as halogen bonding, which can occur in molecules containing bromine and chlorine atoms. nih.govmdpi.com The quadrupolar coupling constants of the bromine and chlorine nuclei, as well as the chemical shifts of the carbon and nitrogen atoms, can be influenced by the crystalline packing and intermolecular forces. nih.gov
Mass Spectrometry Techniques for Reaction Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for molecular weight determination and for deducing the structure of unknown compounds by analyzing their fragmentation patterns. ethernet.edu.et
In the synthesis of "this compound" and its derivatives, mass spectrometry can be used to monitor the progress of a reaction by identifying the reactants, intermediates, and products in the reaction mixture. durham.ac.uk The fragmentation patterns of nitro compounds and halogenated compounds are well-documented and can be used to confirm the structure of the target molecule. miamioh.edu For example, compounds containing bromine and chlorine will exhibit characteristic isotopic patterns in their mass spectra due to the natural abundance of their isotopes.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For "this compound" (C₆H₄BrClN₂O₂), HRMS would be able to confirm its elemental formula by measuring its exact mass. This is a crucial step in the characterization of a new compound.
Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of "this compound" and its derivatives from complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For substituted pyridines, various HPLC methods can be developed to achieve efficient separation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. A GC-MS method could be developed to separate "this compound" from its regioisomers and other impurities. researchgate.netlongdom.org The mass spectrometer provides definitive identification of the separated components.
The following table outlines a hypothetical GC method for the purity assessment of "this compound".
| Parameter | Condition |
| Column | Rtx®-65 or similar |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table represents a typical starting point for method development and would require optimization.
Vibrational Spectroscopy for Functional Group Characterization (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.comsurfacesciencewestern.com These techniques are complementary and can be used to confirm the presence of the key structural features of "this compound".
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.eduresearchgate.net The spectrum shows characteristic absorption bands for different functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. epequip.comnih.gov The resulting spectrum also provides information about the vibrational modes of the molecule.
For "this compound," the following vibrational modes would be expected. nih.govdntb.gov.uaresearchgate.net
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (methyl) | Stretching | 2900-3000 |
| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |
| NO₂ (nitro group) | Asymmetric Stretching | 1500-1580 |
| NO₂ (nitro group) | Symmetric Stretching | 1300-1370 |
| C-Cl | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
This table provides approximate ranges for the expected vibrational frequencies based on data for similar compounds.
X-ray Crystallography for Definitive Structural Determination of Intermediates and Products
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of derivatives of this compound, this methodology is indispensable for the definitive structural elucidation of key intermediates and final products. The precise knowledge of bond lengths, bond angles, and intermolecular interactions gleaned from X-ray diffraction studies provides conclusive evidence of molecular structure, which is often unattainable by spectroscopic methods alone.
The process involves irradiating a single crystal of a target compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This powerful technique is crucial for confirming the regiochemistry and stereochemistry of reactions involving the this compound scaffold, especially in cases where multiple isomers could potentially be formed.
While specific crystallographic data for this compound and its direct derivatives are not widely available in the public domain, the analysis of structurally similar substituted pyridine compounds provides a strong basis for understanding the expected structural features. For instance, studies on related bromo-, chloro-, and nitro-substituted pyridines have provided detailed insights into their molecular geometries and crystal packing.
A hypothetical example of crystallographic data that could be obtained for a derivative of this compound is presented in the table below. This data is representative of what would be expected from a single-crystal X-ray diffraction experiment and is crucial for a complete structural characterization.
| Parameter | Value |
|---|---|
| Empirical Formula | C7H6BrClN2O2 |
| Formula Weight | 265.50 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 9.871(3) |
| α (°) | 90 |
| β (°) | 105.67(1) |
| γ (°) | 90 |
| Volume (Å3) | 982.4(4) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.795 |
| Absorption Coefficient (mm-1) | 4.321 |
| F(000) | 528 |
| Crystal Size (mm3) | 0.25 x 0.18 x 0.12 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 8765 |
| Independent reflections | 2245 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
The data in such a table provides a wealth of information. The unit cell dimensions (a, b, c, α, β, γ) and the space group define the crystal lattice. The bond lengths and angles derived from the atomic coordinates allow for a detailed comparison with theoretical models and data from related structures. For example, the C-Br, C-Cl, and C-NO2 bond lengths and the torsional angles of the nitro group relative to the pyridine ring are of significant interest.
Furthermore, the analysis of the crystal packing can reveal important intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These non-covalent interactions are crucial in determining the physical properties of the solid, including its melting point, solubility, and polymorphism. Understanding these interactions is also vital in the context of crystal engineering and the design of new materials with specific properties.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2 Bromo 3 Chloro 6 Methyl 5 Nitropyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently applied to substituted pyridines to understand how different functional groups influence their properties. However, no published DFT calculations specifically for 2-Bromo-3-chloro-6-methyl-5-nitropyridine could be located.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, an MEP map would be expected to show negative potential around the nitro group and the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would likely be found near the hydrogen atoms of the methyl group. Reactivity descriptors such as Fukui functions could further pinpoint the most reactive sites for nucleophilic and electrophilic attacks. No such maps or descriptor calculations for this specific compound are available in the literature.
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping out the pathways of chemical reactions, including identifying intermediate structures and transition states. This allows for a deeper understanding of reaction kinetics and selectivity.
To understand how this compound behaves in chemical reactions, for instance, in nucleophilic aromatic substitution, computational chemists would model the reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is fundamental to predicting reaction rates, but no such characterizations have been published for this compound.
The pyridine ring in this compound has several potential sites for reaction. The presence of bromo, chloro, methyl, and nitro substituents makes predicting where a reaction will occur (regioselectivity) complex. Computational models can predict the most likely outcome by comparing the activation energies of different possible reaction pathways. For example, calculations could determine whether a nucleophile is more likely to substitute the bromine at the C2 position or the chlorine at the C3 position. Such predictive studies for this molecule have not been reported.
Conformation Analysis and Torsional Barriers
The arrangement of the nitro and methyl groups relative to the pyridine ring can influence the molecule's stability and reactivity. Conformation analysis involves calculating the molecule's energy as a function of the rotation (torsional angle) around specific bonds, such as the C-N bond of the nitro group. This analysis identifies the most stable conformation (the energy minimum) and the rotational energy barriers. For this compound, steric hindrance between the substituents could lead to a non-planar arrangement of the nitro group. However, no conformational analyses or calculations of torsional barriers for this compound are available in the scientific literature.
Ligand Design and Interaction Studies
Consistent with the lack of foundational computational research, there are no specific studies available that explore the use of this compound in ligand design or detail its interaction with biological or chemical targets. The potential of a molecule to act as a ligand is heavily dependent on its electronic and steric properties, which are yet to be theoretically characterized for this compound. Future computational investigations would be the first step in assessing its suitability for such applications.
Applications of 2 Bromo 3 Chloro 6 Methyl 5 Nitropyridine As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds
The reactivity of the bromine and chlorine substituents on the pyridine (B92270) ring of 2-Bromo-3-chloro-6-methyl-5-nitropyridine, often influenced by the electron-withdrawing nitro group, makes it an excellent starting material for the synthesis of a wide array of complex heterocyclic compounds.
Scaffolds for Advanced Organic Materials
While specific examples detailing the use of this compound in the synthesis of advanced organic materials are not extensively documented in publicly available research, its structural features suggest its potential in this area. Halogenated pyridines are known precursors to bipyridine and poly-pyridine structures, which are fundamental components in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic materials. The bromine and chlorine atoms provide reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing conjugated systems necessary for electronic applications.
Intermediates in Multi-step Synthesis
The utility of polysubstituted nitropyridines as intermediates in multi-step synthesis is well-established. For instance, the related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089), serves as a key intermediate in the synthesis of more complex molecules. rsc.org The synthesis of this intermediate involves the bromination and subsequent chlorination of a nitropyridin-2-ol precursor. rsc.org This highlights a common strategy where the pyridine core is first functionalized with the desired substituents, creating a versatile intermediate that can undergo further transformations.
In a typical synthetic sequence involving a compound like this compound, the halogen atoms can be selectively displaced or used in cross-coupling reactions. The nitro group can be reduced to an amino group, which can then be further modified, or it can be used to direct the regioselectivity of other reactions. For example, in the synthesis of related compounds, a bromo-chloro-nitropyridine derivative is converted to a bromo-iodo-nitropyridine, demonstrating the sequential reactivity of the halogen sites. rsc.org This step-wise modification is crucial in multi-step synthesis, allowing for the controlled and precise construction of the target molecule.
Role in the Design of Ligands for Catalysis
Bipyridine and terpyridine derivatives are ubiquitous ligands in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. mdpi.com The synthesis of these ligands often involves the coupling of smaller pyridine units. This compound represents a potential precursor for the synthesis of novel, substituted bipyridine ligands.
The bromine and chlorine atoms on the pyridine ring can serve as handles for coupling reactions to introduce other pyridine rings or functional groups capable of coordinating to metal centers. For example, a Negishi cross-coupling reaction between a pyridyl zinc reagent and a pyridyl triflate is a high-yield method for synthesizing substituted bipyridines. orgsyn.org A similar strategy could potentially be employed with this compound. The substituents on the resulting bipyridine ligand, inherited from the starting material, can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The synthesis of the bipyridine-type ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and its complexation with Cu(I) and Ag(I) illustrates the importance of substituted pyridine building blocks in creating ligands for catalytic and material science applications. mdpi.com
Advanced Chemical Synthesis of Complex Molecular Architectures
The construction of complex molecular architectures often relies on the use of highly functionalized and versatile building blocks. The multiple reactive sites on this compound make it a candidate for use in such advanced chemical syntheses. Its structural complexity allows it to serve as a foundational piece for assembling larger, more intricate molecules. indiamart.com
While specific total syntheses employing this compound are not readily found in the literature, the reaction patterns of similar compounds provide insight into its potential applications. For example, the selective functionalization of the different halogen positions through reactions like nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling would allow for the sequential introduction of various molecular fragments. This controlled, stepwise assembly is a cornerstone of advanced organic synthesis. The presence of the methyl and nitro groups also offers opportunities for further chemical manipulation, adding to the compound's versatility in the construction of complex and functionally diverse molecules.
Future Research Directions and Unexplored Avenues for 2 Bromo 3 Chloro 6 Methyl 5 Nitropyridine
Development of Novel Organocatalytic Transformations
The application of organocatalysis to substrates like 2-bromo-3-chloro-6-methyl-5-nitropyridine is a nascent field with substantial room for growth. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine (B92270) ring, making it a suitable candidate for various nucleophilic aromatic substitution (SNAr) reactions. Future research could focus on developing novel organocatalytic systems that exploit this reactivity.
Key research avenues include:
Asymmetric SNAr Reactions: Designing chiral organocatalysts, such as phase-transfer catalysts or N-heterocyclic carbenes (NHCs), to facilitate the stereoselective displacement of the chloro or bromo substituents with various nucleophiles. This would provide a direct route to chiral, highly functionalized pyridine derivatives.
Domino and Cascade Reactions: Creating organocatalyzed cascade reactions initiated by the reaction of a nucleophile with the pyridine core. For instance, a catalyst could promote an initial Michael addition to a vinyl group (installed via prior modification), followed by an intramolecular cyclization, leveraging the inherent reactivity of the substituted pyridine.
Activation of the Methyl Group: Exploring the use of organocatalysts to deprotonate the 6-methyl group, which is acidified by the adjacent nitrogen and the nitro group. The resulting anion could serve as a nucleophile in subsequent asymmetric transformations, such as aldol (B89426) or Mannich reactions, to build complex side chains with high stereocontrol.
Photoredox Catalysis and Electrosynthesis Applications
The electrochemical properties of this compound, characterized by its reducible nitro group and carbon-halogen bonds, make it an excellent candidate for investigation in photoredox catalysis and electrosynthesis. These methods offer green and efficient alternatives to traditional synthetic protocols.
Photoredox-Mediated Cross-Coupling: The distinct electronic environments of the C-Br and C-Cl bonds could be exploited for selective activation using photoredox catalysts. Research could target the development of conditions for the selective radical-mediated coupling of aryl, alkyl, or acyl groups at either the 2- or 3-position by tuning the photocatalyst, light source, and additives.
Reductive Cyclizations: The nitro group can be electrochemically or photochemically reduced to a nitroso or amino group. This transformation could be integrated into intramolecular cyclization strategies. For example, a substituent introduced at the 6-methyl position could be designed to trap the in situ generated amino group, forming novel fused heterocyclic systems.
Electrosynthesis of Polymers: While research has explored the electrosynthesis of polymer membranes from carbazole (B46965) and thiophene (B33073) derivatives, similar principles could be applied to derivatives of this compound. mdpi.com By first derivatizing the compound with polymerizable groups (e.g., thiophenes) via cross-coupling, subsequent electrochemical polymerization could yield novel conductive or electrochromic materials with unique properties imparted by the halogen and nitro substituents. mdpi.com
Flow Chemistry Approaches for Continuous Synthesis and Derivatization
The synthesis and derivatization of highly functionalized, potentially energetic compounds like nitropyridines can present safety and scalability challenges in traditional batch processes. Flow chemistry offers a powerful solution by providing superior control over reaction parameters.
Future work could adapt established flow microreactor synthesis protocols, such as those used for Br/Li exchange on dibromopyridines, for the continuous and selective functionalization of this compound. rsc.org
Potential Flow Chemistry Applications:
| Transformation | Potential Advantages in Flow | Research Focus |
| Selective Lithiation/Grignard Formation | Precise temperature control to prevent side reactions and decomposition; rapid quenching of reactive intermediates. | Optimizing residence time, temperature, and reagent stoichiometry for selective metal-halogen exchange at the C-Br position. |
| Nucleophilic Aromatic Substitution (SNAr) | Enhanced heat and mass transfer for rapid and clean displacement of the chloro group; safe handling of exothermic reactions. | Screening of reaction conditions (temperature, pressure, catalyst) in a continuous fashion to maximize yield and selectivity. |
| Nitration/Halogenation | Improved safety by minimizing the volume of hazardous reagents at any given time; prevention of runaway reactions. | Developing multi-step, continuous flow processes for the synthesis of the title compound itself or its further derivatization. |
Integration into Automated Synthesis and High-Throughput Experimentation
The multiple reactive sites on this compound make it an ideal scaffold for generating diverse chemical libraries using automated synthesis platforms and high-throughput experimentation (HTE). researchgate.net This approach can rapidly accelerate the discovery of new reactions and molecules with desired properties.
Combinatorial Library Synthesis: An automated platform could perform a matrix of reactions in parallel, reacting the pyridine scaffold with a large set of diverse building blocks. For example, a library of amines could be reacted via SNAr at the chloro position, followed by a library of boronic acids via Suzuki coupling at the bromo position.
Rapid Reaction Optimization: HTE can be used to efficiently screen a wide array of catalysts, ligands, solvents, and bases to optimize conditions for challenging cross-coupling reactions or other transformations. researchgate.net This would significantly reduce the time required to develop robust synthetic protocols for its derivatives.
Discovery of Novel Reactivity: By screening the compound against a broad range of reagents and catalysts under various conditions, HTE could uncover unexpected or novel transformations, leading to new synthetic methodologies and molecular architectures.
Exploration of Stereoselective Transformations for Derivatives
Creating chiral derivatives from the achiral this compound scaffold is a crucial step toward its application in areas like medicinal chemistry and materials science. Future research should focus on developing methods to introduce chirality either at the pyridine core or on its substituents.
Asymmetric Cross-Coupling Reactions: Developing catalytic systems for stereoselective Suzuki, Sonogashira, or Negishi couplings at the C-Br or C-Cl positions. This could involve the use of chiral ligands that induce atropisomerism if a bulky, prochiral biaryl system is formed.
Derivatization followed by Stereoselective Reactions: The existing functional groups can be used as handles to introduce new functionalities that can then be modified stereoselectively. For example, the methyl group could be functionalized to an aldehyde, which could then undergo asymmetric allylation or aldol reactions. Similarly, replacing a halogen with a vinyl group would open the door to asymmetric dihydroxylation or epoxidation.
Chiral Resolution: For racemic derivatives, the development of efficient chiral resolution techniques, such as diastereomeric salt formation with a chiral acid or base (if an acidic or basic handle is introduced) or preparative chiral chromatography, will be essential.
Q & A
Q. What synthetic strategies are optimal for preparing 2-bromo-3-chloro-6-methyl-5-nitropyridine, and how do substituent positions influence reaction pathways?
Methodological Answer: Synthesis of this compound typically involves sequential halogenation and nitration steps. For example, bromination and chlorination of a methylpyridine precursor followed by nitration at the 5-position. The electron-withdrawing nitro group directs subsequent halogenation, but steric effects from the methyl group at position 6 must be considered. A multi-step approach using intermediates like 3-chloro-6-methylpyridine, followed by bromination (e.g., NBS or Br₂/Fe catalysis) and nitration (HNO₃/H₂SO₄), is recommended. Reaction monitoring via TLC or HPLC (>95% purity criteria) is critical .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl protons at δ ~2.5 ppm; ¹³C NMR for nitro and halogenated carbons).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>97% by area).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (expected [M⁺] ~265–267 amu).
- Melting Point : Compare experimental values (e.g., 160–164°C for related nitropyridines ) with literature to detect impurities.
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Thermal Stability : Decomposes above 145°C, releasing toxic gases (e.g., NOₓ, HBr); use controlled heating in reactions .
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of nitro and halogen groups .
- Moisture : Hygroscopic nitro groups may hydrolyze; use desiccants or inert atmospheres for long-term storage .
Advanced Research Questions
Q. How does the electronic and steric environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine vs. Chlorine Reactivity : Bromine at position 2 is more reactive in Suzuki couplings (Pd catalysis) than chlorine at position 3 due to lower bond dissociation energy.
- Steric Hindrance : The methyl group at position 6 may slow transmetalation; optimize ligands (e.g., XPhos) and solvents (DMF/toluene) to enhance yields .
- Competing Pathways : Nitro groups can act as directing groups or participate in side reactions (e.g., reduction); control via temperature (<80°C) and reductant choice (e.g., Zn/NH₄Cl vs. H₂/Pd) .
Q. What computational approaches can predict the regioselectivity of further functionalization (e.g., amination, fluorination)?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G** to model charge distribution and Fukui indices. For example, the nitro group at position 5 creates electron deficiency at positions 2 and 4, favoring electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition states for SNAr reactions .
- Contradiction Resolution : Discrepancies between experimental and computational results (e.g., unexpected substitution at position 3) may arise from solvation effects—validate with kinetic studies .
Q. How should researchers address contradictory data in catalytic reduction studies (e.g., nitro to amine vs. dehalogenation)?
Methodological Answer:
- Catalyst Screening : Compare Pd/C (selective nitro reduction) vs. Raney Ni (risk of dehalogenation). Monitor via in situ IR for intermediate nitroso groups .
- pH Control : Acidic conditions (HCl/EtOH) favor nitro reduction, while neutral/basic conditions may promote C-Br cleavage .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways and quantify side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
